![molecular formula C10H15NO B3157641 2-(2-Ethylphenoxy)ethan-1-amine CAS No. 850895-64-6](/img/structure/B3157641.png)
2-(2-Ethylphenoxy)ethan-1-amine
Overview
Description
Chemical Reactions Analysis
Amines, including 2-(2-Ethylphenoxy)ethan-1-amine, can undergo various reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Scientific Research Applications
Biological Activity and Drug Synthesis
2-(2-Ethylphenoxy)ethan-1-amine serves as a valuable starting material for synthesizing bioactive substances. Researchers have explored its potential in drug development due to its antibacterial, antiviral, and anticancer effects. By leveraging its chemical structure, scientists can design novel compounds with pharmacological benefits .
Energetic Materials and Explosives
The compound plays a crucial role in the synthesis of energetic materials. These materials are essential for explosives, propellants, and pyrotechnics. Researchers investigate its reactivity and stability to enhance the performance of such materials .
Pyrazines and Quinazolinones
2-(2-Ethylphenoxy)ethan-1-amine acts as a precursor for pyrazines and quinazolinones. These heterocyclic compounds have diverse applications, including pharmaceuticals, agrochemicals, and flavor additives. Researchers study their synthesis pathways and explore their biological activities .
Polymer Chemistry and Material Science
In polymer chemistry, this compound can serve as a building block for designing functional polymers. Its incorporation into polymer chains can impart specific properties, such as solubility, thermal stability, or optical behavior. Researchers investigate its compatibility with various monomers and its impact on polymer properties .
Surface Modification and Coatings
Scientists explore the use of 2-(2-Ethylphenoxy)ethan-1-amine in surface modification and coatings. By functionalizing surfaces with this compound, they enhance adhesion, hydrophobicity, or chemical resistance. Applications range from protective coatings to biomedical implants .
Organic Synthesis and Chemical Reactions
The compound participates in various organic reactions, including Mannich reactions, amidation, and imine formation. Researchers study its reactivity, selectivity, and regiochemistry in these transformations. Understanding its behavior aids in designing efficient synthetic routes for target molecules .
Safety and Hazards
properties
IUPAC Name |
2-(2-ethylphenoxy)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)12-8-7-11/h3-6H,2,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFUWUZHCQWJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylphenoxy)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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